molecular formula C11H16N2O4S B2475294 4-(4-amino-N-methylphenylsulfonamido)butanoic acid CAS No. 1219844-59-3

4-(4-amino-N-methylphenylsulfonamido)butanoic acid

Cat. No.: B2475294
CAS No.: 1219844-59-3
M. Wt: 272.32
InChI Key: KNHYLKWTSAYHAD-UHFFFAOYSA-N
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Description

4-(4-amino-N-methylphenylsulfonamido)butanoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is a derivative of butanoic acid, featuring a sulfonamido group attached to a phenyl ring, which is further substituted with an amino group and a methyl group

Preparation Methods

The synthesis of 4-(4-amino-N-methylphenylsulfonamido)butanoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-amino-N-methylbenzenesulfonamide and butanoic acid.

    Reaction Conditions: The sulfonamide is reacted with butanoic acid under acidic or basic conditions to form the desired product. Common reagents used in this reaction include hydrochloric acid or sodium hydroxide.

    Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-(4-amino-N-methylphenylsulfonamido)butanoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino or sulfonamido groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-amino-N-methylphenylsulfonamido)butanoic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand. It may also be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: In the industrial sector, it is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-amino-N-methylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamido group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

4-(4-amino-N-methylphenylsulfonamido)butanoic acid can be compared with other similar compounds, such as :

    4-(4-aminophenylsulfonamido)butanoic acid: This compound lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.

    4-(4-methylphenylsulfonamido)butanoic acid:

    4-(4-methylbenzenesulfonamido)butanoic acid: This compound is similar but has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(4-aminophenyl)sulfonyl-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHYLKWTSAYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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